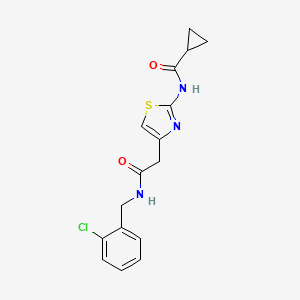
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and antiproliferative effects .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data .Applications De Recherche Scientifique
Anticancer Applications
The 2-aminothiazole scaffold has shown promise as an anticancer agent. Various derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines. Notably, these derivatives have been effective against breast, leukemia, lung, colon, CNS (central nervous system), melanoma, ovarian, renal, and prostate cancers. The compound’s ability to target multiple cancer types makes it a valuable candidate for further investigation in cancer therapy .
Antiviral Properties
Apart from its anticancer potential, 2-aminothiazole derivatives exhibit antiviral activity. Researchers have documented their effectiveness against viral infections, making them relevant in the field of virology. Further studies could explore their mechanism of action and potential applications in antiviral drug development .
Antimicrobial Activity
The compound’s 2-aminothiazole scaffold also shows promise as an antimicrobial agent. It has been evaluated for its antibacterial and antifungal properties. Investigating its efficacy against specific pathogens and understanding its mode of action could lead to novel antimicrobial therapies .
Anticonvulsant Potential
Some 2-aminothiazole derivatives exhibit anticonvulsant properties. These compounds may play a role in managing epilepsy and other seizure disorders. Further research is needed to explore their safety and efficacy profiles .
Antidiabetic Effects
Researchers have investigated the impact of 2-aminothiazole derivatives on diabetes management. These compounds may modulate glucose metabolism or insulin signaling pathways. Studying their effects in animal models and clinical trials could provide insights into their potential as antidiabetic agents .
Antihypertensive Applications
The compound’s 2-aminothiazole scaffold has also been explored for its antihypertensive effects. Understanding its mechanism of action and evaluating its safety and efficacy in hypertensive patients could lead to new therapeutic options .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some 2-aminothiazole derivatives have demonstrated activity against Leishmania parasites. Investigating their potential as antileishmanial agents may contribute to the development of effective treatments .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Certain 2-aminothiazole derivatives exhibit anti-inflammatory activity. Further research could explore their effects on inflammatory pathways and their potential clinical applications .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOOJJMRRYXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

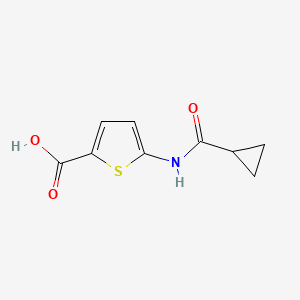
![2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B2421915.png)

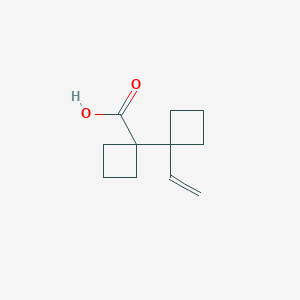
![N-(2,4-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2421919.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2421922.png)


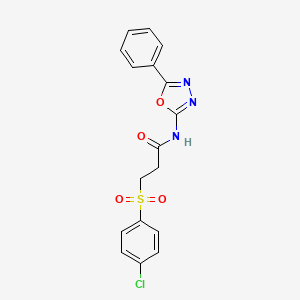
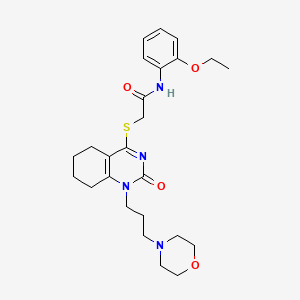
![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2421929.png)
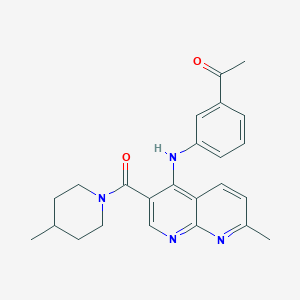
![N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide](/img/structure/B2421934.png)
![2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2421936.png)